molecular formula C21H15N3O3 B2744748 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 897615-73-5

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2744748
CAS RN: 897615-73-5
M. Wt: 357.369
InChI Key: DNQWYXBIAKJHRH-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in a variety of experiments.

Scientific Research Applications

Synthesis and Characterization

The process of synthesis and characterization of compounds similar to 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves complex chemical reactions starting from basic chemical materials such as o-phenylenediamine, phenoxyacetic acid, or naphthoxyacetic acid. These compounds, through various chemical processes, yield derivatives that are characterized by techniques like IR, NMR, and elemental analysis to determine their structure and potential applications in fields like pharmacology and materials science (Shaharyar et al., 2016; Salahuddin et al., 2014).

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety, similar to this compound, have shown promising results in anticancer studies. For instance, derivatives have been evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, demonstrating moderate to excellent activity compared to reference drugs (Ravinaik et al., 2021).

Photophysical Properties

The study of photophysical properties of related compounds involves understanding their absorption-emission characteristics, which are influenced by solvent polarity. These studies are crucial for developing fluorescent markers and sensors, with applications ranging from biological imaging to environmental monitoring (Padalkar et al., 2011).

Anti-Inflammatory and Antimicrobial Activities

Newly synthesized oxadiazole derivatives have shown significant potential in anti-inflammatory and antimicrobial activities. These compounds, through in vivo and in vitro studies, have demonstrated abilities to ameliorate inflammatory conditions and exhibit potent antimicrobial properties against a variety of pathogens, suggesting their potential as novel therapeutic agents (Puttaswamy et al., 2018; Padalkar et al., 2016).

Herbicidal Activities

The agricultural applications of compounds similar to this compound include the synthesis and evaluation of their herbicidal activities. Studies have indicated that certain derivatives display significant herbicidal activity against both dicotyledonous and monocotyledonous weeds, offering a potential pathway for the development of new agrochemicals (Bao, 2008).

properties

IUPAC Name

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-19(22-21-24-23-20(27-21)15-9-3-1-4-10-15)17-13-7-8-14-18(17)26-16-11-5-2-6-12-16/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQWYXBIAKJHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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